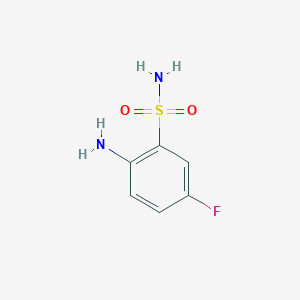

2-Amino-5-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPZGMHAXHTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626045 | |

| Record name | 2-Amino-5-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-90-1 | |

| Record name | 2-Amino-5-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-fluorobenzenesulfonamide CAS number 1992-90-1 properties

An In-Depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide (CAS Number: 1992-90-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug development. This document delves into its physicochemical properties, synthesis, spectral characterization, potential applications, and safety considerations, offering valuable insights for researchers in the field.

PART 1: Physicochemical Properties

Key Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 1992-90-1 | [1] |

| Molecular Formula | C₆H₇FN₂O₂S | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | Estimated: 160-180 °C | Based on related compounds like 2-amino-5-bromobenzenesulfonamide (170-176 °C). |

| Boiling Point | Decomposes before boiling | Expected for this class of compounds. |

| Solubility | Poorly soluble in non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. Solubility in protic solvents is pH-dependent. | The zwitterionic nature of aminobenzenesulfonic acids suggests poor solubility in non-polar solvents. Solubility is expected to increase in acidic or basic aqueous solutions. |

| pKa | Estimated acidic pKa (sulfonamide N-H) ~10; Estimated basic pKa (amino group) ~2-3 | Based on substituted anilines and benzenesulfonamides. |

| Appearance | Expected to be an off-white to light brown crystalline solid. | Based on similar compounds like 2-amino-5-fluorobenzonitrile which is a grey powder.[2] |

PART 2: Synthesis and Reactivity

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorosulfonation of 4-Fluoroaniline

-

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. The amino group of the starting material, 4-fluoroaniline, is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the primary product will be the desired 2-sulfonyl chloride.

-

Procedure:

-

In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add chlorosulfonic acid (3 equivalents) and cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 4-fluoroaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 2-amino-5-fluorobenzene-1-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

-

Step 2: Amination of 2-Amino-5-fluorobenzene-1-sulfonyl chloride

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with nucleophiles like ammonia to form the corresponding sulfonamide.

-

Procedure:

-

Suspend the crude 2-amino-5-fluorobenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

-

Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess, ~5-10 equivalents) dropwise with stirring.

-

Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid is suspended in water, collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a crystalline solid.

-

PART 3: Spectral Data and Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and fluorine groups.

-

Predicted ¹H NMR Data (in DMSO-d₆):

-

δ 7.2-7.4 ppm (dd, 1H): Attributed to the proton ortho to the fluorine and meta to the amino group.

-

δ 6.8-7.0 ppm (td, 1H): Corresponding to the proton meta to both the fluorine and amino groups.

-

δ 6.6-6.8 ppm (dd, 1H): The proton ortho to the amino group and meta to the fluorine.

-

δ ~7.1 ppm (s, 2H): A broad singlet for the sulfonamide (-SO₂NH₂) protons.

-

δ ~5.0 ppm (s, 2H): A broad singlet for the amino (-NH₂) protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Predicted ¹³C NMR Data (in DMSO-d₆):

-

δ ~158 ppm (d, ¹JCF ≈ 240 Hz): Carbon bearing the fluorine atom.

-

δ ~145 ppm (s): Carbon attached to the amino group.

-

δ ~125 ppm (d, JCF ≈ 8 Hz): Carbon meta to the fluorine.

-

δ ~120 ppm (s): Carbon bearing the sulfonamide group.

-

δ ~115 ppm (d, JCF ≈ 22 Hz): Carbon ortho to the fluorine.

-

δ ~110 ppm (d, JCF ≈ 25 Hz): Carbon ortho to the fluorine.

-

FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the amino, sulfonamide, and aromatic moieties.

-

Characteristic FT-IR Peaks (KBr pellet, cm⁻¹):

-

3400-3200: Two sharp bands corresponding to the N-H stretching vibrations of the primary amino group, and broader bands for the sulfonamide N-H stretching.

-

~1620: N-H bending (scissoring) vibration of the amino group.

-

~1330 and ~1150: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively. These are typically strong and sharp bands.

-

~1500 and ~1450: C=C stretching vibrations within the aromatic ring.

-

~1250: C-F stretching vibration.

-

~900: S-N stretching vibration.

-

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Characteristic fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.[1][3]

-

Expected Fragmentation:

-

m/z 190: Molecular ion [M]⁺.

-

m/z 126: Loss of SO₂.

-

m/z 109: Loss of the sulfonamide group (-SO₂NH₂).

-

m/z 95: Further fragmentation of the aromatic ring.

-

PART 4: Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities. The combination of these two features in this compound makes it an attractive scaffold for drug discovery.

Potential Therapeutic Areas

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Fluorinated benzenesulfonamides have been shown to be potent and selective CA inhibitors.[5] This suggests that this compound and its derivatives could be explored for the treatment of glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.

-

Antibacterial Agents: The sulfonamide moiety is the basis of sulfa drugs, the first class of synthetic antibacterial agents. Novel sulfonamides are still being investigated for their antimicrobial properties.

-

Kinase Inhibition: The aminophenyl sulfonamide scaffold is present in several kinase inhibitors used in cancer therapy. The fluorine substitution can be used to modulate the binding affinity and selectivity for specific kinases.

-

Neurodegenerative Diseases: Recent studies have shown that certain fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[6][7] This opens up possibilities for developing novel therapeutics for neurodegenerative disorders.

PART 5: Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical, and the safety information for structurally related compounds should be considered.

General Safety Precautions

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[9]

-

References

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

-

ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

-

PubMed. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]

-

ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... [Link]

-

American Chemical Society. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

-

Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. (2022-12-15). [Link]

-

RSC Publishing. Mechanochemical synthesis of aromatic sulfonamides. [Link]

-

SAFETY DATA SHEET. [Link]

-

ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

Organic Letters. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

The Royal Society of Chemistry. Mechanochemical synthesis of aromatic sulfonamides.. [Link]

- Google Patents.

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

-

Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

- Google Patents. US3161675A - Process for preparing sulfonamide compounds.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

- Google Patents.

-

Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25). [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. [Link]

-

SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

-

ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.. [Link]

-

Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive examination of 2-Amino-5-fluorobenzenesulfonamide, a fluorinated arylsulfonamide of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physical and chemical properties, present detailed protocols for its analytical characterization, and discuss its reactivity and applications as a synthetic building block. This document is designed for researchers, synthetic chemists, and drug development professionals, offering a blend of foundational data and practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets. This compound is a prime example of a strategically designed building block, possessing a trifecta of functional groups: a nucleophilic primary amine, an acidic sulfonamide, and a metabolically robust fluoro-aromatic ring. This arrangement makes it a valuable precursor for a diverse range of pharmaceutical agents, most notably as a key component in the synthesis of potent enzyme inhibitors. A granular understanding of its physicochemical and spectroscopic properties is therefore critical for its successful application in complex synthetic pathways.

Core Physicochemical Properties

Precise and verified physicochemical data are essential for experimental design, from reaction setup to purification and formulation. The properties of this compound are summarized below.

General and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-2-sulphamoylaniline | [2] |

| CAS Number | 1992-90-1 | [1][2][3][4] |

| Molecular Formula | C₆H₇FN₂O₂S | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][4] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)N)N | [1] |

Thermal Properties and Solubility Profile

| Property | Value | Experimental Context & Rationale | Source(s) |

| Melting Point | 155-157 °C | A sharp melting point range is a primary indicator of high purity. This value is determined using a calibrated melting point apparatus with a slow heating ramp to ensure thermal equilibrium. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; Poorly soluble in water and non-polar organic solvents. | The molecule's amphoteric nature, with a basic amino group and an acidic sulfonamide, leads to strong intermolecular hydrogen bonding in the solid state. Polar, aprotic solvents like DMSO are effective at disrupting this crystal lattice. Solubility in aqueous media is expected to be highly pH-dependent. | [6] |

| pKa | Data not empirically published. | The pKa values are critical for predicting ionization state and solubility. The aniline proton (NH₃⁺) pKa is expected to be lower than typical anilines due to the electron-withdrawing effects of the adjacent sulfonamide and fluorine. The sulfonamide proton (SO₂NH₂) is acidic. Experimental determination via potentiometric titration or UV-spectrophotometry is the gold standard for validation. | N/A |

Analytical Characterization: A Validating Workflow

Ensuring the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. The following workflow provides a self-validating system for the comprehensive characterization of this compound.

Caption: A logical workflow for the rigorous analytical validation of this compound.

Protocol: ¹H and ¹⁹F NMR Spectroscopy

-

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the proton framework and substitution pattern on the aromatic ring, while ¹⁹F NMR provides a simple, high-sensitivity signal confirming the presence of the fluorine atom.[7] DMSO-d₆ is the solvent of choice due to the compound's excellent solubility and its ability to facilitate the exchange of labile N-H protons.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Cap the tube and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary.

-

Acquire a ¹H NMR spectrum (e.g., 400 MHz). Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of at least 2 seconds.

-

Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

Without changing the sample, acquire a ¹⁹F NMR spectrum. A simple, proton-decoupled pulse program is sufficient.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the key functional groups within the molecule.[8] The presence of N-H (amine and sulfonamide), S=O (sulfonamide), and C-F bonds will give characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Methodology:

-

Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of contaminant peaks.

-

Place a small amount (a few milligrams) of the solid powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic signatures for this compound, which serve as benchmarks for data validation.

Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~7.3-7.5 | m | 2H, Aromatic | Aromatic protons on the ring, showing complex coupling to each other and to the fluorine atom. |

| ¹H | ~7.1 | br s | 2H, -SO₂NH₂ | Labile protons of the sulfonamide group. The broadness is due to chemical exchange. |

| ¹H | ~5.9 | br s | 2H, -NH₂ | Labile protons of the primary amine. |

| ¹⁹F | ~ -115 to -125 | s | 1F, Ar-F | A single peak in the typical range for an aryl fluoride. |

Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Source |

| 3450 - 3300 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) | [9] |

| 3350 - 3250 | Medium-Strong | N-H Stretch | Sulfonamide (-SO₂NH₂) | [9] |

| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) | [8] |

| 1350 - 1310 | Strong | Asymmetric S=O Stretch | Sulfonamide (-SO₂=O) | [8] |

| 1170 - 1150 | Strong | Symmetric S=O Stretch | Sulfonamide (-SO₂=O) | [8] |

| 1270 - 1180 | Strong | C-F Stretch | Aryl-Fluoride | [10] |

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its primary amino group.

Caption: Common synthetic derivatizations of the primary amino group of this compound.

-

N-Acylation and N-Sulfonylation: The primary amine is a potent nucleophile and readily reacts with electrophilic reagents like acyl chlorides and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This is the most common strategy for incorporating this scaffold into larger, more complex molecules.[11]

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be subsequently reduced (e.g., with sodium borohydride) to yield N-alkylated secondary amines. This allows for the controlled introduction of alkyl substituents.

-

Diazotization: While possible, diazotization of the amino group to form a diazonium salt (a precursor for Sandmeyer-type reactions) can be complex due to the activating nature of the ring and the potential for side reactions. This pathway is generally less utilized compared to direct functionalization of the amine.[12]

Safety, Handling, and Storage

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[15]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is stable under normal laboratory conditions.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through a thorough understanding of its fundamental properties. This guide has provided a robust framework for its identity and purity verification through validated analytical protocols, interpreted its key spectroscopic features, and outlined its principal modes of chemical reactivity. By adhering to the principles of rigorous characterization and safe handling detailed herein, researchers can confidently and effectively leverage this versatile molecule in the pursuit of novel chemical entities.

References

-

PubChem Compound Summary for CID 22481825, this compound. National Center for Biotechnology Information. [Link]

-

This compound Product Page. AMEBEGO. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

Sources

- 1. This compound | C6H7FN2O2S | CID 22481825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, 2-amino-5-fluoro- | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1992-90-1 - 阿镁生物 [amaybio.com]

- 4. 1992-90-1|this compound|BLD Pharm [bldpharm.com]

- 5. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. excli.de [excli.de]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

2-Amino-5-fluorobenzenesulfonamide molecular structure and formula

An In-depth Technical Guide to 2-Amino-5-fluorobenzenesulfonamide: Structure, Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonamide moieties into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, integral to a wide range of therapeutics from antimicrobials to anticancer agents.[3][4]

This guide provides an in-depth technical examination of this compound, a key chemical intermediate that embodies the convergence of these two powerful motifs. We will dissect its molecular structure, physicochemical properties, and provide field-proven methodologies for its synthesis and analysis. For researchers and drug development professionals, understanding the technical nuances of such a building block is critical for leveraging its potential in creating next-generation therapeutics.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a fluorine atom (-F). The ortho-disposition of the amino and sulfonamide groups, combined with the para-position of the fluorine relative to the amino group, defines its unique chemical reactivity and potential for forming specific interactions within biological targets.

Molecular Diagram

The two-dimensional structure of the molecule is presented below, illustrating the spatial relationship of its key functional groups.

Caption: 2D structure of this compound.

Chemical Identifiers and Computed Properties

A summary of key identifiers and computationally derived properties is provided below. These values are essential for database searches, regulatory submissions, and predictive modeling of the molecule's behavior.[5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1992-90-1 | PubChem[5] |

| Molecular Formula | C₆H₇FN₂O₂S | PubChem[5] |

| SMILES | C1=CC(=C(C=C1F)S(=O)(=O)N)N | PubChem[5] |

| InChIKey | YKQPZGMHAXHTJQ-UHFFFAOYSA-N | PubChem[5] |

| Molecular Weight | 190.20 g/mol | PubChem[5] |

| Exact Mass | 190.02122681 Da | PubChem[5] |

| XLogP3 | 0.3 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

| Topological Polar Surface Area | 94.6 Ų | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Physicochemical Properties

The physical properties of an intermediate are critical for process development, determining appropriate solvents for reaction and purification, and establishing storage conditions. While extensive experimental data for this specific compound is not widely published, the properties can be inferred from its structure and data on analogous compounds.

| Property | Value / Observation | Rationale / Reference |

| Appearance | White to off-white crystalline solid | Typical for aromatic sulfonamides. |

| Melting Point | Est. 165-185 °C | Inferred from the analogous 2-Amino-5-bromobenzenesulfonamide (170-176 °C).[6] The presence of strong intermolecular hydrogen bonds (from -NH₂ and -SO₂NH₂) contributes to a high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). | The polar functional groups allow for some aqueous solubility, but the benzene ring confers lipophilic character. Solubility is expected to be pH-dependent due to the basic amino group. |

| pKa | Est. 9-10 (for -SO₂NH₂) Est. 2-3 (for -NH₃⁺) | The sulfonamide proton is weakly acidic. The anilinic amino group is a weak base. The electron-withdrawing fluorine and sulfonamide groups decrease the basicity of the amino group compared to aniline. |

Synthesis and Purification Protocol

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a common and logical approach for this class of compound involves the protection of a starting aniline, followed by chlorosulfonation, amidation, and deprotection. This representative protocol is based on established chemical transformations for similar structures.[7][8]

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-fluoroaniline.

Step 1: Acetylation of 4-Fluoroaniline

-

Rationale: The amino group is protected as an acetamide to prevent side reactions and to act as an ortho-para director in the subsequent electrophilic substitution. The steric bulk of the acetamido group favors substitution at the ortho position.

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in glacial acetic acid (3 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 1 hour until TLC analysis confirms the consumption of the starting material.

-

Cool the mixture to room temperature and pour it into ice water (10 vol) with vigorous stirring.

-

Collect the precipitated solid (4-fluoroacetanilide) by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorosulfonation of 4-Fluoroacetanilide

-

Rationale: Chlorosulfonic acid is a powerful electrophile that introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, primarily at the position ortho to the activating acetamido group.

-

In a fume hood, slowly add the dried 4-fluoroacetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0-5°C, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The solid product, 2-acetamido-5-fluorobenzene-1-sulfonyl chloride, will precipitate. Collect the solid by filtration, wash with ice-cold water, and use it immediately in the next step.

Step 3: Amidation of the Sulfonyl Chloride

-

Rationale: The highly reactive sulfonyl chloride is converted to the stable sulfonamide by nucleophilic substitution with ammonia.

-

Add the wet sulfonyl chloride cake from the previous step to a stirred, chilled (0-10°C) solution of concentrated aqueous ammonia (28-30%, 10 vol).

-

Stir the resulting slurry at room temperature for 2 hours.

-

Collect the solid product (N-(4-fluoro-2-sulfamoylphenyl)acetamide) by filtration, wash thoroughly with water, and dry.

Step 4: Hydrolysis (Deprotection) of the Acetamide

-

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group, yielding the final product.

-

Suspend the dried acetamide (1.0 eq) in a solution of 10% aqueous hydrochloric acid (10 vol).

-

Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the clear solution to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum at 50°C.

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.

Analytical Methodologies

Accurate quantification and purity assessment are essential for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for analyzing aromatic compounds like this compound.

HPLC Analysis Workflow Diagram

Caption: Workflow for purity analysis by HPLC-UV.

Step-by-Step HPLC Protocol

Objective: To determine the purity of a this compound sample.

-

Reagent and Equipment Preparation:

-

HPLC-grade acetonitrile (ACN) and water.

-

Trifluoroacetic acid (TFA).

-

HPLC system with UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1 L of HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1 L of HPLC-grade ACN.

-

Isocratic Eluent: Prepare the running mobile phase by mixing Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. Degas the solution using sonication or vacuum filtration.

-

-

Standard and Sample Preparation:

-

Diluent: 50:50 (v/v) mixture of ACN and water.

-

Standard Solution (if available): Accurately weigh ~10 mg of a reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of ~1.0 mg/mL.

-

Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter into HPLC vials.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Run Time: 15 minutes.

-

Rationale: A C18 column provides excellent retention for the nonpolar aromatic ring.[9] A buffered mobile phase (using TFA) ensures consistent ionization state and sharp peak shapes. The 254 nm wavelength is chosen as it is a common wavelength where benzene rings exhibit strong absorbance.

-

-

Data Analysis:

-

Inject a blank (diluent), followed by the standard and sample solutions.

-

Identify the peak for this compound based on its retention time.

-

Calculate the purity of the sample using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Role in Drug Development and Medicinal Chemistry

This compound is not an end-product drug but rather a valuable synthetic intermediate or building block . Its structure is strategically designed for further chemical modification in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Scaffold for Kinase Inhibitors: The aminobenzenesulfonamide core is a key structural element in several tyrosine kinase inhibitors. For example, the related intermediate 2-methyl-5-aminobenzenesulfonamide is a crucial component in the synthesis of Pazopanib, a drug used to treat renal cell carcinoma.[7] The amino group serves as a handle for coupling with other heterocyclic systems (like pyrimidines), while the sulfonamide group often engages in critical hydrogen bonding interactions within the kinase ATP-binding pocket.[10]

-

Impact of Fluorine Substitution: The fluorine atom at the 5-position serves multiple purposes in drug design:[1][3]

-

Metabolic Blocking: It can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., at the hERG channel).

-

Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein residues in the target's active site, potentially increasing binding affinity and potency.[1]

-

-

Versatility in Synthesis: The presence of two distinct nucleophilic sites (the amino and sulfonamide nitrogens) and an aromatic ring that can undergo further substitution allows for diverse chemical elaborations, making it a versatile starting point for combinatorial libraries aimed at discovering new drug leads.

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. Its molecular architecture, combining the pharmacologically significant sulfonamide group with the strategic placement of a fluorine atom, makes it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly in oncology. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, purify, and utilize this compound with confidence. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the complex, multi-step syntheses that define contemporary drug discovery.

References

-

Chaudhari, S. B., Kumar, A., Mankar, V. H., Banerjee, S., Kumar, D., Mubarak, N. M., & Dehghani, M. H. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12(12), e32434. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22481825, this compound. Retrieved from [Link].

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI. Available at: [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

- Suqian Dewei Chemical Co ltd. (2017). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B. Google Patents.

-

Mei, H., Han, J., Takeda, R., Sakamoto, T., Miwa, T., Minamitsuji, Y., Moriwaki, H., Abe, H., & Soloshonok, V. A. (2018). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of organic chemistry, 83(15), 8089–8096. Available at: [Link]

- Ciba Geigy Corp. (2003). Inhibitors of tyrosine kinases. US7169791B2. Google Patents.

- Shanghai Institute of Pharmaceutical Industry. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A. Google Patents.

- Loxo Oncology Inc. (2021). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). WO2022056100A1. Google Patents.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12295550, 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15740755, 2-Amino-5-fluorobenzaldehyde. Retrieved from [Link].

- Loxo Oncology Inc. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. US20230322682A1. Google Patents.

- Thermolife International LLC. (2011). Amino acid compositions. US8455531B2. Google Patents.

-

Yang, C. Y., & Chou, S. J. (1993). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Journal of protein chemistry, 12(4), 463–471. Available at: [Link]

-

Wang, C., Liu, X., & Wang, Q. (2008). Synthesis of 2-amino-5-fluoropyridine. Frontiers of Chemistry in China, 3(2), 221-224. Available at: [Link]

-

Khan, S., Aslam, S., Jawed, S., & Ain, Q. U. (2016). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(10), 1253-1257. Available at: [Link]

-

Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(61), 37175-37184. Available at: [Link]

-

Fekkes, D., van der Cammen, M. J., & van der Woude, P. F. (2005). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinica chimica acta, 354(1-2), 83–90. Available at: [Link]

-

Papastathopoulos, P., & Pappa-Louisi, A. (2008). Fast Analysis of Free Amino Acids in Tobacco by HPLC with Fluorescence Detection and Automated Derivatization. Journal of Liquid Chromatography & Related Technologies, 31(1), 129-143. Available at: [Link]

-

Garg, U., & Al-shami, A. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 53–60. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]

- 4. ajchem-b.com [ajchem-b.com]

- 5. This compound | C6H7FN2O2S | CID 22481825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氨基-5-溴苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

The Solubility of 2-Amino-5-fluorobenzenesulfonamide in Organic Solvents: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and therapeutic efficacy. 2-Amino-5-fluorobenzenesulfonamide, a sulfonamide derivative, represents a class of compounds with significant pharmacological interest. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a subject of interest for medicinal chemists. An in-depth understanding of its solubility in various organic solvents is paramount for designing robust crystallization processes, developing suitable formulations, and ensuring predictable in vivo performance.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific experimental data for this compound is not extensively available in public literature, we will draw upon established principles of solubility, data from structurally analogous sulfonamides, and field-proven methodologies to provide a robust framework for researchers. This document will delve into the theoretical underpinnings of solubility, present illustrative solubility data for related compounds, and offer a detailed, self-validating experimental protocol for determining the solubility of this compound in the laboratory.

The Theoretical Framework: Factors Governing Sulfonamide Solubility

The solubility of a solid crystalline compound, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors influence the solubility of sulfonamides:

-

Molecular Structure of the Solute: The presence of both a polar sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) in this compound allows for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The aromatic ring contributes to van der Waals interactions. The fluorine atom, being highly electronegative, can influence the electronic distribution of the molecule and participate in specific interactions.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical. Polar protic solvents, such as alcohols, can effectively solvate the polar functional groups of the sulfonamide through hydrogen bonding. Polar aprotic solvents, like acetonitrile or acetone, can also be effective due to their dipole moments. Non-polar solvents are generally poor solvents for polar compounds like sulfonamides.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship is described by the van't Hoff equation.[1]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies. The most stable polymorph will have the lowest solubility.

Solubility Profile: Insights from Structurally Related Sulfonamides

Due to the limited availability of specific quantitative solubility data for this compound, the following table presents data for a structurally similar compound, p-aminobenzenesulfonamide (sulfanilamide), in various organic solvents at different temperatures. This data serves as a valuable proxy to understand the expected solubility trends for this compound. The presence of the fluorine atom in the target molecule is expected to slightly increase its lipophilicity compared to sulfanilamide.

| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) of p-Aminobenzenesulfonamide |

| Methanol | 298.15 | 15.8 |

| 308.15 | 23.5 | |

| 318.15 | 34.8 | |

| Ethanol | 298.15 | 6.4 |

| 308.15 | 9.8 | |

| 318.15 | 14.7 | |

| 1-Propanol | 298.15 | 3.9 |

| 308.15 | 6.0 | |

| 318.15 | 9.1 | |

| Acetone | 298.15 | 29.3 |

| 308.15 | 42.1 | |

| 318.15 | 59.8 | |

| Acetonitrile | 298.15 | 4.7 |

| 308.15 | 7.2 | |

| 318.15 | 10.8 |

Data is illustrative and based on studies of p-aminobenzenesulfonamide.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method. This method is reliable and allows for the establishment of a true thermodynamic equilibrium.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it ensures that the system reaches a state of true equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. The use of a thermostatically controlled environment is crucial as solubility is temperature-dependent. The centrifugation or filtration step is designed to effectively separate the undissolved solid from the saturated solution without altering the equilibrium. The analytical quantification, typically by High-Performance Liquid Chromatography (HPLC), provides a sensitive and accurate measurement of the solute concentration.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with Teflon-lined caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to several scintillation vials. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe to draw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is compatible with the solvent.

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the appropriate mobile phase for HPLC analysis. This prevents precipitation due to temperature changes.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This safety information is for guidance only. Researchers must consult a substance-specific Safety Data Sheet before handling this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data for this compound remains to be published, the principles outlined, along with the illustrative data from analogous sulfonamides, offer a solid foundation for researchers. The provided step-by-step experimental protocol for the shake-flask method is a robust and reliable approach for generating high-quality solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for the rational design of crystallization processes, formulation development, and for building predictive solubility models for this important class of compounds.

References

-

Jiang, P., & Wang, Z. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 57(7), 1934–1938. [Link]

-

IUPAC-NIST Solubility Data Series. (1986). Aminobenzenesulfonamides. Part I. 2-, 3-, and 4-Aminobenzenesulfonamides and Derivatives of 4-Aminobenzenesulfonamide. Journal of Physical and Chemical Reference Data, 15(3), 1033-1133. [Link]

-

Jiang, P., & Wang, Z. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 57(7), 1934–1938. [Link]

-

Delgado, D. R., & Martínez, F. (2013). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Journal of the Chilean Chemical Society, 58(4), 2005-2009. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 40(11), 1588-1595. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Delgado, D. R., & Martínez, F. (2013). Thermodynamic Study of the Solubility of Sodium Sulfadiazine in Some Ethanol + Water Cosolvent Mixtures. Vitae, 20(1), 33-41. [Link]

-

Paruta, A. N. (1968). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 57(9), 1555-1559. [Link]

-

Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923. [Link]

-

Rassing, J., & Atwood, D. (2003). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2057-2063. [Link]

-

Kertes, A. S. (Ed.). (1986). IUPAC Solubility Data Series, Vol. 28: 6-Membered Heterocyclic Substituents and Miscellaneous Systems. Pergamon Press. [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

Sources

- 1. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Spectral Analysis of 2-Amino-5-fluorobenzenesulfonamide: A Technical Guide

Introduction

2-Amino-5-fluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those with diuretic and anticonvulsant activities. Its chemical structure, featuring an aromatic ring substituted with amino, fluoro, and sulfonamide functional groups, gives rise to a unique spectral signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is crucial for structural elucidation, purity assessment, and understanding the molecule's chemical behavior. This document is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the placement of substituents on the aromatic ring and the nature of the amino and sulfonamide groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups exert significant influence on the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 9.0, J(H-H) ≈ 3.0 |

| H-4 | 7.1 - 7.3 | Triplet of doublets (td) | J(H-H) ≈ 9.0, J(H-F) ≈ 3.0 |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |

| -NH₂ | 5.5 - 6.5 | Broad singlet (br s) | - |

| -SO₂NH₂ | 7.0 - 7.5 | Broad singlet (br s) | - |

Causality of Signal Characteristics:

-

The aromatic protons appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom at position 5 splits the signals of the adjacent protons, H-4 and H-6.

-

The amino (-NH₂) and sulfonamide (-SO₂NH₂) protons typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. Their chemical shifts can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon environment of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5 (C-F) | 155 - 160 (d, J(C-F) ≈ 240 Hz) |

| C-2 (C-NH₂) | 145 - 150 |

| C-1 (C-SO₂NH₂) | 130 - 135 |

| C-4 | 118 - 122 (d, J(C-F) ≈ 25 Hz) |

| C-6 | 115 - 120 (d, J(C-F) ≈ 20 Hz) |

| C-3 | 110 - 115 (d, J(C-F) ≈ 8 Hz) |

Causality of Signal Characteristics:

-

The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF).

-

The carbons ortho and meta to the fluorine atom (C-4, C-6, and C-3) also show smaller C-F coupling constants (²JCF and ³JCF).

-

The chemical shifts of the other aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2][4]

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for calibration.

-

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, sulfonamide, and fluoroaromatic moieties.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric, -NH₂) | ~3450 | Medium |

| N-H Stretch (symmetric, -NH₂) | ~3350 | Medium |

| N-H Stretch (-SO₂NH₂) | ~3300-3200 | Medium |

| C-H Stretch (aromatic) | ~3100-3000 | Weak |

| S=O Stretch (asymmetric) | ~1330 | Strong |

| S=O Stretch (symmetric) | ~1160 | Strong |

| C-F Stretch | ~1250 | Strong |

| S-N Stretch | ~900 | Medium |

| C-N Stretch | ~1300 | Medium |

Causality of Signal Characteristics:

-

The N-H stretching vibrations of the primary amine and the sulfonamide appear in the region of 3500-3200 cm⁻¹. The presence of two bands for the -NH₂ group corresponds to its asymmetric and symmetric stretching modes.[5]

-

The strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[2]

-

A strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration.

-

The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[6][7][8]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[9]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.[6][9]

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6][9]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[6]

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to extensive fragmentation, providing valuable structural information.[10][11][12]

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 190.19 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190.

Predicted Fragmentation Pathway:

-

[M]⁺• at m/z 190: The molecular ion.

-

Loss of •NH₂ (m/z 174): Cleavage of the sulfonamide N-H bond.

-

Loss of SO₂ (m/z 126): A common fragmentation pathway for sulfonamides.

-

Loss of •SO₂NH₂ (m/z 111): Cleavage of the C-S bond.

-

Further fragmentation of the aromatic ring: This can lead to a complex pattern of lower mass ions.

Aromatic amines can also undergo characteristic fragmentations, such as the loss of HCN.[13]

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. For a solid sample like this compound, a direct insertion probe is suitable.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed understanding of its molecular structure. The predicted data, grounded in the established principles of spectroscopy, serves as a valuable reference for the identification and characterization of this important pharmaceutical intermediate. The experimental protocols outlined in this guide offer a practical framework for obtaining high-quality spectral data. For definitive structural confirmation, it is always recommended to compare experimentally obtained spectra with those of a certified reference standard.

References

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

ResearchGate. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

Startbioinfo. (n.d.). Spectral analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Wiley Spectroscopy. (2020). NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR). Retrieved from [Link]

-

Royal Society of Chemistry. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

-

ResearchGate. (2025). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

Clark University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

Clark University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

-

eScholarship.org. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 2. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One [journals.plos.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 12. Visualizer loader [nmrdb.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 2-Amino-5-fluorobenzenesulfonamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of Fluorinated Sulfonamides

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on the pharmacokinetic and pharmacodynamic profiles of drug candidates. When combined with the sulfonamide moiety, a "privileged scaffold" renowned for its diverse biological activities, the resulting fluorinated sulfonamides represent a powerful class of compounds with broad therapeutic potential. This guide focuses on a particularly valuable building block within this class: 2-Amino-5-fluorobenzenesulfonamide. We will explore its intrinsic chemical reactivity, its versatile applications in the synthesis of targeted therapies, and provide detailed protocols for its utilization in the laboratory.

I. Physicochemical Properties and Synthetic Rationale